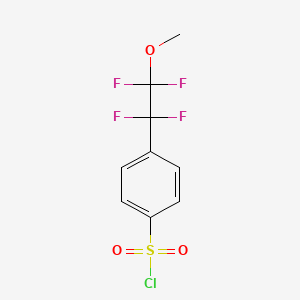

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

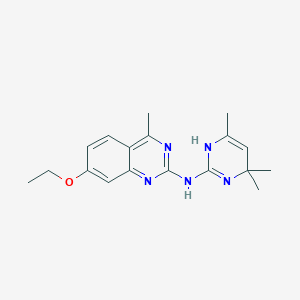

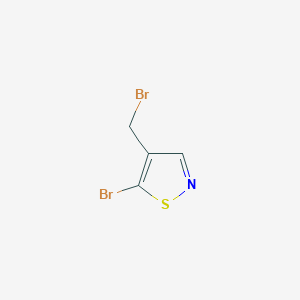

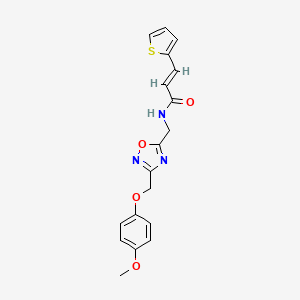

“4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2193061-17-3 . It has a molecular weight of 306.67 . The IUPAC name for this compound is 4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzene-1-sulfonyl chloride” is 1S/C9H7ClF4O3S/c1-17-9(13,14)8(11,12)6-2-4-7(5-3-6)18(10,15)16/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.科学的研究の応用

Synthesis and Characterization of Polyfluoroalkoxysulfonyl Compounds

Polyfluoroalkoxysulfonyl compounds, including derivatives of benzene sulfonyl chloride, have been synthesized and characterized for their potential applications in material science. These compounds serve as precursors for the development of phthalocyanine complexes, which are significant in electronic and photonic devices due to their stable electronic properties and potential use in dye-sensitized solar cells (Kondratenko et al., 1999).

Electrochemical Applications

Research into cryo-electrochemistry has explored the use of sulfonyl chloride derivatives in electrochemical reactions, demonstrating their utility in the regioselective electrochemical reduction of phenyl sulfones. This work highlights the potential of sulfonyl chloride compounds in developing new electrochemical methodologies and applications, such as in the synthesis of alcohols and ethers under environmentally friendly conditions (Fietkau et al., 2006).

Proton Exchange Membranes for Fuel Cells

Advancements in fuel cell technology have benefited from the development of sulfonated polymers, with derivatives of benzene sulfonyl chloride being key components. These materials have been used to create high-performance proton exchange membranes, which are critical for the efficiency and durability of fuel cells (Kim et al., 2008). Another study by Matsumoto et al. (2009) further supports the role of sulfonated poly(ether sulfone)s in enhancing fuel cell performance through improved proton conductivity and membrane stability (Matsumoto et al., 2009).

New Synthesis Methods for Sulfonyl Chlorides

Research has also focused on developing new and more efficient synthesis methods for sulfonyl chlorides, including environmentally friendly techniques. These methods aim to improve the synthesis process's yield, efficiency, and sustainability, which is crucial for industrial and pharmaceutical applications (Kim, Ko, & Kim, 1992).

特性

IUPAC Name |

4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF4O3S/c1-17-9(13,14)8(11,12)6-2-4-7(5-3-6)18(10,15)16/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPQPYYBZCSJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C1=CC=C(C=C1)S(=O)(=O)Cl)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzenesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

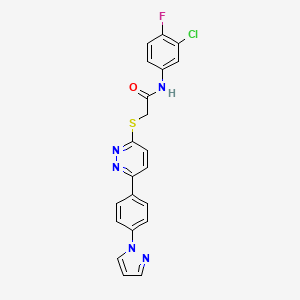

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2842276.png)

![N-(2,3-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2842288.png)